1-Iodopropane-1,1,2,2-d4

Description

Theoretical Underpinnings of Isotopic Substitution in Chemical Systems

The replacement of a hydrogen atom (protium, ¹H) with a deuterium (B1214612) atom (²H) introduces a significant relative change in mass, nearly doubling it. mendelchemicals.com This mass difference is the fundamental reason for the observable isotopic effects. According to quantum mechanics, the vibrational energy of a chemical bond is quantized. cdnsciencepub.com The lowest possible energy state is not zero but a value known as the zero-point energy (ZPE). mendelchemicals.com The ZPE of a chemical bond is dependent on its vibrational frequency, which in turn is inversely related to the reduced mass of the atoms forming the bond. cdnsciencepub.com

Because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, its ZPE is lower. pearson.com Consequently, more energy is required to break a C-D bond compared to a C-H bond. This difference in bond energy and dissociation energy directly influences the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). mendelchemicals.com The KIE is typically expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that of the reaction with the heavier isotope (kD). When a C-H bond is broken in the rate-determining step of a reaction, a "primary" KIE is observed, with kH/kD values often ranging from 2 to 8. mdpi.comlibretexts.org

Table 1: Comparison of Hydrogen and Deuterium Isotopes

| Property | Hydrogen (Protium, ¹H) | Deuterium (²H or D) |

|---|---|---|

| Composition | 1 proton, 1 electron | 1 proton, 1 neutron, 1 electron |

| Relative Atomic Mass | ~1.008 amu | ~2.014 amu |

| C-H vs C-D Bond Energy | Weaker | Stronger |

| Zero-Point Energy (ZPE) | Higher | Lower |

| Vibrational Frequency | Higher | Lower |

Strategic Importance of Deuterium Labeling in Contemporary Organic Chemistry

The predictable and measurable nature of the kinetic isotope effect makes deuterium labeling an indispensable tool in modern organic chemistry. pearson.com Its applications are diverse and have profoundly impacted several areas of research.

Elucidation of Reaction Mechanisms: KIE studies are fundamental to understanding the step-by-step sequence of events in a chemical reaction. By selectively replacing hydrogens at different positions with deuterium, chemists can determine whether a specific C-H bond is broken in the rate-limiting step. libretexts.org For instance, the significant difference in KIE values for E2 elimination (large, normal KIE) versus SN2 substitution (small, often inverse KIE) allows for clear differentiation between these competing pathways in reactions of alkyl halides. mdpi.comacs.org

Metabolic and Pharmacokinetic Studies: In pharmaceutical research, deuterium labeling is used to investigate the metabolic fate of drug candidates. cymitquimica.comdocbrown.info By introducing deuterium at sites susceptible to metabolic oxidation by enzymes like cytochrome P450, the rate of metabolism can be slowed down. sigmaaldrich.com This can lead to improved pharmacokinetic profiles, such as a longer drug half-life. merckmillipore.com Deuterated compounds are also crucial as internal standards in quantitative mass spectrometry assays, enabling precise measurement of drug and metabolite concentrations in biological samples. cerilliant.comcymitquimica.com

Advanced Analytical Techniques: Deuterated compounds are essential in NMR spectroscopy, where deuterated solvents (like chloroform-d, CDCl₃) are used to avoid overwhelming signals from the solvent's protons. docbrown.info Furthermore, techniques like Deuterium Metabolic Imaging (DMI) have emerged, using deuterium-labeled substrates to non-invasively map metabolic pathways in real-time within living tissues. orgsyn.orgshimadzu.comclearsynth.com

Positioning of 1-Iodopropane-1,1,2,2-d4 as a Specialized Research Reagent

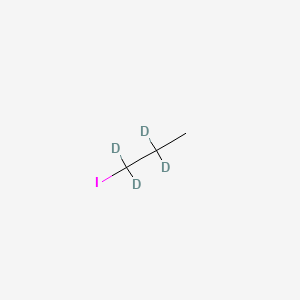

1-Iodopropane-1,1,2,2-d4 (CAS No. 1219804-45-1) is a specifically designed, isotopically labeled compound intended for advanced research. orgsyn.orgguidechem.comstarskychemical.com Its structure features a three-carbon propyl chain where four hydrogen atoms on the first and second carbon atoms have been replaced by deuterium, with an iodine atom at the C1 position.

The utility of this reagent stems from its identity as a deuterated alkyl halide. Its non-deuterated counterpart, 1-iodopropane (B42940), is a common and versatile reagent in organic synthesis, primarily used as an alkylating agent to introduce a propyl group into a molecule through nucleophilic substitution reactions. mendelchemicals.comrsc.orgacs.org It is also used to prepare organometallic reagents, such as propyl Grignard or propyllithium reagents. rsc.org

Given this reactivity, 1-Iodopropane-1,1,2,2-d4 serves as a specialized building block for several key research applications:

Mechanistic Probes: It can be used in reactions to introduce a deuterated propyl group onto a target molecule. Subsequent mechanistic studies, particularly those investigating rearrangements, elimination reactions, or oxidation processes involving the C1 or C2 positions of the propyl group, can leverage the deuterium labels to track bond formations and breakages. The specific placement of deuterium at C1 and C2 allows for the investigation of α- and β-deuterium kinetic isotope effects in substitution and elimination reactions. cdnsciencepub.com

Internal Standards: In mass spectrometry-based analyses, an ideal internal standard co-elutes with the analyte but has a different mass. cymitquimica.com If a researcher is quantifying a molecule containing a propyl group that was introduced using 1-iodopropane, 1-Iodopropane-1,1,2,2-d4 can be used in a parallel synthesis to create a deuterated version of the final product. This deuterated analog serves as a perfect internal standard, improving the accuracy and precision of the quantitative analysis. clearsynth.com

Tracer Studies: In catalysis or surface science studies, where the fate of alkyl groups on a metal surface is investigated, 1-Iodopropane-1,1,2,2-d4 can be used to introduce a labeled propyl group. acs.orgnih.gov The deuterium atoms act as a tracer, allowing researchers to follow the pathway of the alkyl fragment through techniques like temperature-programmed desorption or vibrational spectroscopy.

Table 2: Properties of 1-Iodopropane and its Deuterated Isotopologues

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL at 25°C) |

|---|---|---|---|---|---|

| 1-Iodopropane | 107-08-4 | C₃H₇I | 169.99 | 101-102 | 1.743 |

| 1-Iodopropane-1,1,2,2-d4 | 1219804-45-1 | C₃H₃D₄I | 174.02 | ~102.9 | ~1.8 |

| 1-Iodopropane-d7 | 59012-23-6 | C₃D₇I | 177.04 | Not specified | 1.820 |

Data sourced from multiple chemical suppliers and databases. mendelchemicals.comcerilliant.comstarskychemical.comnih.gov

Evolution of Deuterated Compound Applications in Academic Disciplines

The use of deuterium in scientific research has evolved significantly since its discovery by Harold Urey in 1931. merckmillipore.com Initially, its application was largely confined to fundamental studies in physical and organic chemistry to probe reaction mechanisms through the kinetic isotope effect. chemister.ru Scientists quickly recognized that replacing hydrogen with deuterium was a powerful way to investigate the intricate details of chemical transformations without significantly altering the chemical nature of the system. chemister.ru

By the mid-20th century, the application of deuterated compounds expanded into biochemistry and pharmacology. Researchers began using deuterium-labeled molecules as non-radioactive tracers to follow metabolic pathways and to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. This period established the foundation for using deuterated compounds as internal standards for quantitative analysis, a practice that remains a gold standard today. chemister.ru

The late 20th and early 21st centuries have witnessed a new era for deuterated compounds, moving them from being merely research tools to becoming active pharmaceutical ingredients (APIs) themselves. chemister.ru The "deuterium switch" strategy involves selectively replacing hydrogen with deuterium at metabolically vulnerable positions in an existing drug molecule. cymitquimica.com This can slow down the drug's breakdown, potentially leading to a more favorable pharmacokinetic profile, reduced dosing frequency, and improved safety by minimizing the formation of toxic metabolites. cymitquimica.comchemister.ru The FDA's approval of the first deuterated drug, deutetrabenazine, in 2017 marked a major milestone, validating this approach and stimulating further research into deuterated therapeutics. cymitquimica.com Today, applications of deuteration continue to expand into materials science, where the stronger C-D bond can enhance the stability and lifetime of organic electronic materials like OLEDs. cymitquimica.com

Structure

3D Structure

Properties

Molecular Formula |

C3H7I |

|---|---|

Molecular Weight |

174.02 g/mol |

IUPAC Name |

1,1,2,2-tetradeuterio-1-iodopropane |

InChI |

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i2D2,3D2 |

InChI Key |

PVWOIHVRPOBWPI-RRVWJQJTSA-N |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])I |

Canonical SMILES |

CCCI |

Origin of Product |

United States |

Synthetic Methodologies for Regioselective Deuterium Incorporation in 1 Iodopropane 1,1,2,2 D4

Strategies for Site-Specific Deuteration of Alkyl Halides

The creation of a C(sp³)–D bond is a foundational step in the synthesis of deuterated compounds like 1-Iodopropane-1,1,2,2-d4. sci-hub.se Strategies for achieving this often involve either building the molecule from already deuterated precursors or introducing deuterium (B1214612) into a non-deuterated molecule through specific chemical reactions.

Dehalogenative Deuteration Techniques

Dehalogenative deuteration represents a direct and site-specific method for introducing deuterium. xmu.edu.cnrsc.org This approach involves the reduction of a carbon-halogen bond and its replacement with a carbon-deuterium bond, typically using a deuterium source like deuterium oxide (D₂O). sci-hub.sexmu.edu.cn The key advantage of this method is its excellent regioselectivity, as the position of the deuterium atom is predetermined by the location of the halogen in the precursor molecule. xmu.edu.cn

For the synthesis of 1-Iodopropane-1,1,2,2-d4, a suitable precursor would be a di- or poly-halogenated propane (B168953) derivative. For instance, a starting material like 1,1,2,2-tetrachloro- or 1,2-diiodo-1-propene could undergo a reduction in the presence of a deuterium source.

Recent advancements have focused on making these techniques more environmentally benign and efficient. Electrocatalytic methods, for example, use heavy water as an economical deuterium source and avoid the need for transition metal catalysts or toxic deuterated reagents. xmu.edu.cn In one such method, a palladium-catalyzed electrochemical process has been shown to be effective for the deuteration of various organic halides. xmu.edu.cn Another approach utilizes zinc metal in the presence of D₂O to achieve dehalogenation of alkyl halides, a method that has proven to be efficient and economical with a broad substrate scope. sci-hub.seacs.org These methods often involve radical processes, where an alkyl radical is generated and subsequently quenched by a deuterium donor. sci-hub.se

| Method | Deuterium Source | Catalyst/Reagent | Key Features |

| Electrochemical Reduction | D₂O | Palladium or Lead Cathode | Avoids toxic reagents, high deuterium incorporation. xmu.edu.cnresearchgate.net |

| Zinc-mediated Reduction | D₂O | Zinc powder | Economical, mild conditions, good for alkyl iodides and bromides. sci-hub.seacs.org |

| Photoredox Catalysis | D₂O | Phosphine-mediated | Effective for unactivated alkyl halides, broad scope. rsc.org |

Deuterium Exchange Methods

Direct hydrogen-deuterium (H/D) exchange is another primary strategy for deuteration. acs.org This method involves the direct replacement of C-H bonds with C-D bonds on a substrate molecule. acs.orgnih.gov While conceptually straightforward, achieving high regioselectivity can be challenging as it often requires catalysts to activate specific C-H bonds. xmu.edu.cnacs.org

For a molecule like 1-iodopropane (B42940), achieving selective deuteration at only the C1 and C2 positions via H/D exchange would be difficult without a directing group to guide the catalyst. acs.org Iridium-based catalysts are prominent in this field, often used for ortho-directed H/D exchange in aromatic systems. acs.orgchemrxiv.org However, selective deuteration of aliphatic chains like a propyl group presents a greater challenge due to the similar reactivity of the various C-H bonds. synmr.in

Microwave-assisted methods have shown promise in accelerating H/D exchange reactions and can sometimes offer improved regioselectivity. rsc.org The use of specific base catalysts, such as sodium deuteroxide (NaOD) in D₂O, can facilitate the exchange of protons adjacent to certain functional groups. For 1-iodopropane, however, the electron-withdrawing effect of the iodine atom is modest and may not be sufficient to activate the C1 and C2 protons for selective exchange under standard conditions. Isotopic scrambling, where deuterium is incorporated at unintended positions, is a significant risk with this method. synmr.innih.gov

Precursor-Based Deuteration Routes

Arguably the most reliable and common strategy for synthesizing a specifically labeled compound like 1-Iodopropane-1,1,2,2-d4 is to start with a precursor that already contains deuterium at the desired positions. nih.govnih.gov This approach circumvents the regioselectivity challenges associated with H/D exchange on the final molecule.

A logical precursor for 1-Iodopropane-1,1,2,2-d4 is Propan-1-ol-1,1,2,2-d4 . This deuterated alcohol can then be converted to the corresponding alkyl iodide. The synthesis of the deuterated alcohol itself can be achieved through methods like the catalytic deuteration of an unsaturated precursor, such as propenal or propynoic acid, using deuterium gas (D₂) and a metal catalyst (e.g., Pd/C).

Once Propan-1-ol-1,1,2,2-d4 is obtained, its conversion to 1-Iodopropane-1,1,2,2-d4 can be accomplished using standard chemical transformations. A common method is the Finkelstein reaction or by using reagents like triphenylphosphine, iodine, and imidazole (B134444) (the Appel reaction), which are known to convert primary alcohols to primary alkyl iodides with high yield. One synthetic route involves reacting 2,6-naphthalenediol with 1-iodopropane and potassium carbonate in acetonitrile. rsc.org While this specific example does not involve a deuterated species, the methodology is directly applicable.

Another precursor-based route could involve the α-alkylation of an ester with a deuterated alkylating agent, followed by reduction and cyclization to form other heterocycles, demonstrating the utility of building blocks in complex synthesis. arkat-usa.org The synthesis of related deuterated ketones has been achieved from deuterated ethyl bromide without isolating the intermediate carboxylic acid, highlighting efficient multi-step syntheses. cdnsciencepub.com

| Precursor | Conversion Reagent | Reaction Type | Advantages |

| Propan-1-ol-1,1,2,2-d4 | PPh₃, I₂, Imidazole | Appel Reaction | High yield, mild conditions, avoids rearrangement. |

| Propan-1-ol-1,1,2,2-d4 | HI or KI/H₃PO₄ | Nucleophilic Substitution | Direct conversion, but can be harsh. |

| Propene-1,1,2-d3 | H-I addition | Hydroiodination | Direct but may lead to isomeric mixtures (Markovnikov vs. anti-Markovnikov). |

Challenges and Advances in Deuterated Propyl Iodide Synthesis

The synthesis of specifically deuterated compounds like 1-Iodopropane-1,1,2,2-d4 is not without its difficulties. One of the primary challenges is achieving high regioselectivity and high levels of deuterium incorporation simultaneously. nih.govnih.gov

Challenges:

Isotopic Scrambling: In methods like H/D exchange, it is difficult to prevent the deuterium from being incorporated into undesired positions (e.g., the C3 methyl group). nih.gov This leads to a mixture of isotopologues, complicating analysis and reducing the utility of the final product.

Volatility and Yield: As noted in the synthesis of a related tetradeutero propyl iodide, low yields can be a significant issue, potentially due to the volatility of the product or intermediates. nih.gov

Cost and Availability of Deuterated Reagents: The cost of deuterium sources like D₂ gas or highly enriched D₂O and other deuterated starting materials can be a limiting factor. synmr.inchinesechemsoc.org

Reaction Conditions: Traditional methods can require harsh conditions, such as strong bases or acids and high temperatures, which can lead to side reactions and degradation of the desired product. xmu.edu.cn

Advances:

Catalysis: The development of new catalysts, particularly for H/D exchange and dehalogenative deuteration, has led to milder and more selective reactions. nih.govchinesechemsoc.org Photo-induced and electrochemical methods are at the forefront of this progress, offering greener and more efficient alternatives to traditional stoichiometric reagents. xmu.edu.cnrsc.org

Precursor-Based Strategies: There is a growing emphasis on the synthesis of versatile deuterated building blocks that can be easily converted into a wide range of target molecules. nih.gov This approach provides excellent control over the site of deuteration.

Flow Chemistry: For multi-step syntheses, continuous flow protocols are being developed to improve efficiency, safety, and scalability, for instance, in the reduction of azides to amines which can be part of a larger synthetic sequence. arkat-usa.org

Characterization of Deuterium Purity and Regioselectivity in Synthetic Products

After synthesis, it is crucial to verify the structure of the product and quantify the success of the deuteration. This involves confirming that the deuterium atoms are in the correct positions (regioselectivity) and determining the percentage of molecules that are correctly labeled (isotopic purity).

The primary analytical techniques for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . nih.govmdpi.com

NMR Spectroscopy:

¹H NMR (Proton NMR): This is the most direct way to assess regioselectivity. In the ¹H NMR spectrum of 1-Iodopropane-1,1,2,2-d4, the signals corresponding to the protons on C1 and C2 should be absent or significantly diminished. The remaining signal for the C3 methyl group should integrate to three protons. The degree of deuteration can be estimated by comparing the integration of the residual C1/C2 signals to the C3 signal. rsc.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum of 1-Iodopropane-1,1,2,2-d4 should show signals corresponding to the chemical shifts of the C1 and C2 positions, confirming their location.

¹³C NMR: The carbon signals for C1 and C2 will show characteristic splitting patterns (triplets) due to coupling with deuterium (spin I=1), and their chemical shifts will be slightly altered (isotope shift) compared to the non-deuterated compound.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compound. nih.govresearchgate.net For 1-Iodopropane-1,1,2,2-d4, the molecular ion peak should be four mass units higher than that of standard 1-iodopropane.

MS can also determine the isotopic purity by analyzing the distribution of isotopologues. nih.gov A pure sample of 1-Iodopropane-1,1,2,2-d4 would show a single major peak at the expected mass, while incomplete deuteration would result in a distribution of peaks (d0, d1, d2, d3, d4). researchgate.net Fragmentation analysis in MS/MS can sometimes provide additional information about the location of the deuterium atoms. nih.gov

A combination of these techniques provides a comprehensive characterization of the synthetic product, ensuring its suitability for its intended application. researchgate.netacs.org

Applications of 1 Iodopropane 1,1,2,2 D4 in Mechanistic Organic Chemistry and Reaction Kinetics

Primary and Secondary Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). For deuterium (B1214612) labeling, this is kH/kD. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org A secondary KIE occurs when the labeled bond is not broken but is located at or near the reaction center. wikipedia.org 1-Iodopropane-1,1,2,2-d4 is specifically designed to study secondary KIEs, as the C-D bonds are not typically cleaved in many of its characteristic reactions, such as nucleophilic substitutions.

The measurement of secondary KIEs using 1-Iodopropane-1,1,2,2-d4 provides critical evidence for determining the rate-limiting step of a reaction and characterizing the geometry of its transition state. libretexts.org In a nucleophilic substitution reaction, such as the Sₙ2 reaction between 1-iodopropane (B42940) and a nucleophile (e.g., trimethylamine (B31210) in the Menshutkin reaction), the hybridization of the α-carbon (C1) changes from sp³ in the reactant to a pentacoordinate, sp²-like geometry in the transition state. researchgate.net

This change in hybridization affects the vibrational frequencies of the C-D bonds at the α-carbon. The measurement of a secondary KIE (where kH/kD is typically between 0.9 and 1.2) can help confirm that this change occurs within the rate-determining step. wikipedia.org For instance, a small, normal KIE (kH/kD > 1) at the α-position is often indicative of an Sₙ1-like transition state with significant carbocation character, whereas a KIE close to unity or slightly inverse (kH/kD ≤ 1) is characteristic of a concerted Sₙ2 mechanism. Theoretical calculations on the Menshutkin reaction have shown that KIEs are sensitive to the structure of the transition state, although the effects can be small. nih.gov

The β-secondary KIE, measured by the effect of deuterium at the C2 position, can reveal information about hyperconjugation effects that stabilize the transition state. libretexts.org

Table 1: Hypothetical Secondary KIE Values for Nucleophilic Substitution of 1-Iodopropane and Mechanistic Interpretation

| Reaction Type | Isotopic Position | Expected kH/kD | Interpretation |

| Sₙ2 | C1 (α-position) | ~1.0 - 1.05 | Indicates a concerted mechanism with a tight transition state. The sp³ to sp² hybridization change is directly involved in the rate-determining step. |

| Sₙ2 | C2 (β-position) | ~1.0 - 1.15 | A normal KIE suggests hyperconjugative stabilization of the electron-deficient transition state by the Cβ-H(D) bonds. |

| Sₙ1 | C1 (α-position) | > 1.1 | A larger normal KIE points to the formation of a carbocation intermediate in the rate-determining step, reflecting a more significant sp³ to sp² change. |

The precise value of the secondary KIE in reactions involving 1-Iodopropane-1,1,2,2-d4 offers quantitative insight into the extent of bond-breaking and bond-forming in the transition state. In a concerted Sₙ2 reaction, the bond to the leaving group (C-I) is breaking simultaneously as the bond to the nucleophile (e.g., C-N) is forming.

The magnitude of the α-secondary KIE is sensitive to the geometry of the transition state. For a reaction proceeding through a loose transition state (where bond breaking is more advanced than bond formation), a larger normal KIE would be expected. Conversely, a tight transition state (where bond formation is more synchronous with bond breaking) would result in a KIE closer to 1. By comparing experimentally measured KIEs for 1-Iodopropane-1,1,2,2-d4 with theoretical models, chemists can map the progress of the reaction along the reaction coordinate and describe the transition state with greater accuracy. nih.gov

Elucidation of Rate-Determining Steps and Transition State Structures [30, 37, 39]

Deuterium Tracing for Reaction Pathway Elucidation

The strategic placement of deuterium atoms in 1-Iodopropane-1,1,2,2-d4 makes it an excellent tracer for elucidating complex reaction pathways where multiple outcomes are possible. acs.org Because the C-D bond is stronger than the C-H bond, its position in the product molecules can be determined using techniques like NMR spectroscopy or mass spectrometry, providing an unambiguous map of the bond-rearrangement process.

For example, in base-induced elimination reactions, 1-iodopropane could potentially undergo 1,2-elimination (E2) to form propene. If 1-Iodopropane-1,1,2,2-d4 is subjected to E2 elimination conditions with a strong base, the mechanism requires the abstraction of a proton (or deuteron) from the C2 position. The analysis of the resulting propene would reveal the reaction pathway. The observation of propene-1,1,2-d3 would confirm the E2 pathway, as one deuterium atom from C2 is removed along with the iodide from C1. This type of labeling study is crucial for distinguishing between competing mechanisms, such as E2 and E1cb, where the timing of proton abstraction and leaving group departure differs. cdnsciencepub.com

Table 2: Use of 1-Iodopropane-1,1,2,2-d4 in Elucidating an E2 Elimination Pathway

| Starting Material | Proposed Pathway | Expected Product | Analytical Confirmation |

| CD₃-CD₂-CH₂I | E2 Elimination | CD₃-CD=CH₂ | Mass spectrometry would show the loss of one deuterium atom. ¹H NMR would show a singlet for the vinyl protons. |

Conformational Effects on Reaction Mechanisms

The reactivity of a molecule can be profoundly influenced by its three-dimensional shape, or conformation. For 1-iodopropane, rotation around the C1-C2 bond allows it to exist in different conformational states, primarily the gauche and anti conformers. nih.gov Under normal conditions, these conformers interconvert rapidly. However, studies on 1-iodopropane ions have shown that these conformers can have distinct chemical reactivity. nih.gov

In seminal experiments, researchers were able to generate the gauche and anti conformers of the 1-iodopropane cation selectively at very low temperatures. nih.gov Upon photodissociation, the two conformers followed entirely different reaction pathways. The gauche-1-iodopropane ion dissociated to form a 2-propyl ion, while the anti-1-iodopropane ion rearranged to form a protonated cyclopropane (B1198618) ion. nih.govacs.org This provided direct evidence that the initial conformation of the reactant dictated the reaction mechanism and the final products. nih.govresearchgate.net The use of 1-Iodopropane-1,1,2,2-d4 in such studies would allow for a more detailed investigation of the potential energy surfaces and could reveal subtle isotopic influences on the reaction dynamics of each conformer.

Solvent Isotope Effects in Homogeneous Systems

A solvent isotope effect (SIE) is observed when the rate of a reaction changes upon replacing a standard protic solvent (like H₂O or CH₃OH) with its deuterated analogue (D₂O or CD₃OD). chem-station.com This effect is a powerful probe for the involvement of the solvent in the reaction mechanism, particularly in steps involving proton transfer. mdpi.comnih.gov

While 1-Iodopropane-1,1,2,2-d4 is studied for its own isotopic substitution, its reactions can also be examined in deuterated solvents to gain further mechanistic insight. For example, if the hydrolysis of 1-iodopropane is studied in both H₂O and D₂O, a difference in the reaction rates (kH₂O/kD₂O ≠ 1) would indicate that water is not merely a bulk solvent but an active participant in the rate-determining step, likely by acting as a nucleophile. cdnsciencepub.com

An inverse solvent isotope effect (kH/kD < 1), where the reaction is faster in the deuterated solvent, often points to a mechanism involving a rapid pre-equilibrium protonation or deprotonation step before the rate-determining step. chem-station.com For instance, if a reaction involving 1-iodopropane were catalyzed by a base, an inverse SIE could suggest that the formation of a more reactive deuterated base (e.g., OD⁻ from D₂O) occurs in a pre-equilibrium step.

Advanced Spectroscopic Characterization and Analysis Involving 1 Iodopropane 1,1,2,2 D4

Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a specialized technique that focuses on the magnetic properties of the deuterium nucleus. Due to its quadrupole moment, deuterium NMR signals are typically broader than proton signals, but they provide unique insights into molecular structure, dynamics, and the degree of deuteration. huji.ac.il It is a reliable method for probing the dynamics of deuterated molecules. researchgate.net

In ²H NMR, the chemical shifts are nearly identical to those in ¹H NMR, allowing for direct structural correlation. huji.ac.il However, the resolution is generally lower. For highly deuterated compounds, conventional ¹H NMR is limited by weak residual proton signals, making ²H NMR an appealing alternative for structural verification. sigmaaldrich.com

The coupling constants involving deuterium are significantly smaller than their proton-proton counterparts, scaled by the ratio of the gyromagnetic ratios (γD/γH ≈ 0.15). huji.ac.il Consequently, deuterium-deuterium (D-D) couplings are often not resolved. huji.ac.il However, proton-deuterium (H-D) couplings can sometimes be observed in partially deuterated molecules, providing information about the proximity of the two isotopes. huji.ac.il

Interactive Table: Representative ¹H and ²H NMR Data for Iodopropane Derivatives.

| Compound | Position | ¹H Chemical Shift (ppm) | ²H Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| 1-Iodopropane (B42940) | -CH₂I | ~3.18 (t) | - | Triplet due to coupling with adjacent -CH₂- |

| -CH₂- | ~1.85 (sextet) | - | Sextet due to coupling with -CH₃ and -CH₂I | |

| -CH₃ | ~1.02 (t) | - | Triplet due to coupling with adjacent -CH₂- | |

| 1-Iodopropane-1,1,2,2-d4 | -CD₂I | - | ~3.18 | Chemical shift is analogous to the protonated position. |

| -CD₂- | - | ~1.85 | Chemical shift is analogous to the protonated position. |

Note: The table presents typical, generalized chemical shift values. Actual values can vary based on solvent and experimental conditions. The multiplicity (e.g., triplet, sextet) is observed in ¹H NMR and is often unresolved in ²H NMR due to broader lines.

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of substances and the isotopic purity of labeled compounds. emerypharma.com For deuterated molecules, ²H qNMR can directly measure the deuterium content. bio-conferences.orgspectralservice.de The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal, allowing for precise quantification when proper experimental parameters are used. emerypharma.combio-conferences.org

To determine the degree of deuteration, a known internal standard can be used, or in some cases, the residual proton signal in a ¹H NMR spectrum can be compared against the signals of the deuterated positions in a ²H NMR spectrum. spectralservice.deresearchgate.net For highly deuterated compounds, where residual proton signals are very weak, ²H NMR is particularly advantageous for determining the deuterium atom percentage. sigmaaldrich.com The technique requires careful setup, including proper pulse width and relaxation delay settings, to ensure the signal integrals are quantitative. sigmaaldrich.combio-conferences.org

Chemical Shift and Coupling Constant Analysis in Deuterated Systems [48, 49, 50]

Vibrational Spectroscopy (IR and Raman) of Deuterated Molecules

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. renishaw.com The substitution of hydrogen with deuterium significantly alters these vibrational frequencies due to the increased mass, providing a clear method for assigning specific vibrational modes. su.se

The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. libretexts.org Since deuterium is approximately twice as heavy as protium, C-D bonds have a lower vibrational frequency than C-H bonds. libretexts.orgcsbsju.edu This isotopic shift is a cornerstone of vibrational analysis.

Typically, C-H stretching vibrations appear in the range of 2850–3000 cm⁻¹, while C-D stretching vibrations are shifted to approximately 2100–2250 cm⁻¹. csbsju.edu This shift moves the C-D stretching band to a less cluttered region of the IR spectrum, often referred to as the "transparent window," making it an excellent probe for studying molecular structure and dynamics. nih.gov Similarly, bending and other vibrational modes involving the deuterated positions will also exhibit shifts to lower frequencies. libretexts.org For 1-iodopropane, the C-I stretching vibration is a key feature in its Raman spectrum. researchgate.net In 1-iodopropane-1,1,2,2-d4, the vibrations involving the deuterated carbon atoms, such as C-C-D bending or CD₂ rocking modes, would be expected to shift compared to the non-deuterated analogue.

Interactive Table: Predicted Isotopic Shifts in Vibrational Frequencies for 1-Iodopropane-1,1,2,2-d4.

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Predicted Frequency Range (C-D) (cm⁻¹) |

|---|---|---|

| C-H/C-D Stretch | 2850 - 3000 | ~2100 - 2250 |

| CH₂/CD₂ Scissoring | ~1450 - 1470 | ~1030 - 1090 |

| CH₂/CD₂ Wagging | ~1350 | ~950 - 1000 |

| CH₂/CD₂ Twisting | ~1250 | ~900 |

Note: These are approximate ranges and can vary based on the specific molecular environment and coupling with other modes.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate theoretical vibrational spectra. researchgate.netacs.org These calculations can predict the vibrational frequencies and intensities for molecules like 1-iodopropane-1,1,2,2-d4. By comparing the calculated spectrum with the experimental IR and Raman data, a detailed and reliable assignment of the observed vibrational bands can be achieved. acs.orgacs.org

The process typically involves optimizing the molecular geometry and then performing a frequency calculation. acs.org For deuterated species, the mass of deuterium is used for the specified atoms in the calculation. The resulting theoretical frequencies often show excellent agreement with experimental values, although a scaling factor is sometimes applied to account for anharmonicity and basis set limitations. acs.orguci.edu Comparing the computed spectra of both the deuterated and non-deuterated isotopologues allows for unambiguous confirmation of the isotopic shifts and the nature of the vibrational modes. researchgate.netresearchgate.net

Isotopic Shifts in Vibrational Frequencies

Mass Spectrometry (MS) in Deuterium Labeling Research

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. rsc.orgnih.gov In deuterium labeling studies, MS provides direct evidence of deuterium incorporation by showing an increase in the molecular weight of the compound. biorxiv.orgacs.org

For 1-iodopropane-1,1,2,2-d4, the molecular ion peak will appear at an m/z value that is 4 units higher than that of unlabeled 1-iodopropane. The molecular weight of normal 1-iodopropane (C₃H₇I) is approximately 170 g/mol , so the molecular ion [M]⁺ peak appears at m/z 170. docbrown.info For 1-iodopropane-1,1,2,2-d4 (CH₃CD₂CD₂I), the molecular ion peak would be expected at m/z 174.

The fragmentation pattern also provides crucial information. In hard ionization techniques like electron impact (EI), molecules fragment in a reproducible manner. acdlabs.comorgchemboulder.com The fragmentation of 1-iodopropane typically involves the loss of the iodine atom, which is the weakest bond, leading to a prominent propyl cation fragment ([C₃H₇]⁺) at m/z 43. docbrown.infodocbrown.info This is often the base peak. docbrown.info

For 1-iodopropane-1,1,2,2-d4, the fragmentation will produce deuterated fragments. The loss of the iodine atom would result in a [C₃H₃D₄]⁺ fragment at m/z 47. By analyzing the m/z values of the various fragments, the position of the deuterium labels within the molecule can be confirmed.

Interactive Table: Expected Mass Spectrometry Fragments for 1-Iodopropane and its d4-Isotopologue.

| Fragment Ion | Formula (1-Iodopropane) | m/z (1-Iodopropane) | Formula (1-Iodopropane-1,1,2,2-d4) | m/z (1-Iodopropane-1,1,2,2-d4) |

|---|---|---|---|---|

| Molecular Ion | [C₃H₇I]⁺ | 170 | [C₃H₃D₄I]⁺ | 174 |

| Loss of I | [C₃H₇]⁺ | 43 | [C₃H₃D₄]⁺ | 47 |

| Loss of CH₃ | [C₂H₄I]⁺ | 143 | [C₂D₄I]⁺ | 147 |

| Loss of C₂H₅ | [CH₂I]⁺ | 141 | [CD₂I]⁺ | 143 |

Note: The relative abundances of these fragments depend on the ionization energy and the specific mass spectrometer used.

Isotopic Abundance Determination and Fragmentation Pathways

The mass spectrum of an organic molecule provides two critical pieces of information: the mass of the intact molecule (molecular ion) and the masses of its fragments. This data reveals the molecule's structure and, in the case of isotopically labeled compounds, the extent and location of labeling.

Isotopic Abundance Determination

The determination of isotopic abundance for a deuterated compound like 1-Iodopropane-1,1,2,2-d4 is fundamental to verifying its successful synthesis and purity. In mass spectrometry, the molecular ion peak is a primary indicator. For non-deuterated 1-iodopropane (C₃H₇I), the nominal molecular weight is 170 atomic mass units (amu). The introduction of four deuterium atoms in 1-Iodopropane-1,1,2,2-d4 (C₃H₃D₄I) increases the molecular weight by approximately 4 amu, shifting the molecular ion peak ([M]⁺) to m/z 174.

The precise mass and the distribution of isotopic peaks are key. Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum as it does not produce the characteristic M+2 peaks seen with chlorine or bromine. jove.comdocbrown.info However, the natural abundance of carbon-13 (~1.1%) results in a small M+1 peak for any carbon-containing molecule or fragment. docbrown.infodocbrown.info For 1-Iodopropane-1,1,2,2-d4, the mass spectrum will exhibit a cluster of peaks around the molecular ion at m/z 174. The relative intensity of the [M+1]⁺ peak at m/z 175 will depend on the probability of incorporating a ¹³C atom. docbrown.info

The isotopic enrichment, which is the mole fraction of the specific isotope at a labeled position, can be calculated from the mass spectrum. isotope.com The species abundance, or the percentage of molecules with a specific isotopic composition, can also be determined. isotope.com For a compound with four deuterium labels, one can expect to see minor peaks corresponding to molecules with fewer than four deuteriums (e.g., D₃H₁ species), which arise from incomplete deuteration during synthesis. Advanced techniques such as high-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio, allowing for unambiguous confirmation of the elemental formula, including the number of deuterium atoms. While mass spectrometry is a primary tool, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of ¹H NMR and ²H NMR, can also be employed for accurate determination of isotopic abundance in deuterated compounds. nih.gov

Fragmentation Pathways

In electron impact (EI) mass spectrometry, high-energy electrons bombard the sample molecules, causing ionization and subsequent fragmentation. savemyexams.com The fragmentation pattern is a reproducible fingerprint of the molecule's structure. For alkyl halides, fragmentation is heavily influenced by the carbon-halogen bond strength. jove.com The carbon-iodine bond is the weakest bond in the 1-iodopropane molecule, making its cleavage a dominant fragmentation pathway. docbrown.infodocbrown.infodocbrown.info

For standard 1-iodopropane, the most significant fragmentation is the loss of the iodine atom (I•), leading to the formation of a propyl cation ([C₃H₇]⁺) at m/z 43. docbrown.infodocbrown.info This is often the base peak, the most abundant ion in the spectrum. docbrown.info Another notable peak can appear at m/z 127, corresponding to the iodine cation ([I]⁺), although the positive charge more commonly resides on the smaller alkyl fragment. docbrown.infowhitman.edu

In the case of 1-Iodopropane-1,1,2,2-d4, the fragmentation pathways are analogous, but the masses of the resulting fragments are shifted due to the deuterium atoms. The structure, I-CD₂-CD₂-CH₃, dictates which fragments retain the deuterium labels.

Cleavage of the C-I Bond: Similar to the non-deuterated analog, the primary fragmentation is the scission of the C-I bond. This results in the loss of an iodine radical and the formation of a deuterated propyl cation, [CH₃CD₂CD₂]⁺. The mass of this ion is 47 u, making the peak at m/z 47 the expected base peak for this compound.

Other Fragments: Further fragmentation of the [C₃H₃D₄]⁺ ion can occur. The fragmentation patterns of alkanes often show clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. msu.edulibretexts.org In this deuterated case, losses of deuterated and non-deuterated methylene (B1212753) and methyl groups would lead to a unique pattern. For example, the loss of the terminal, non-deuterated methyl group (•CH₃) from the [C₃H₃D₄]⁺ ion would produce a fragment at m/z 32 ([C₂D₄H]⁺).

The table below compares the major expected fragments for 1-iodopropane and 1-Iodopropane-1,1,2,2-d4.

| Fragment Ion | Formula | m/z (1-Iodopropane) | m/z (1-Iodopropane-1,1,2,2-d4) | Origin of Fragment |

|---|---|---|---|---|

| Molecular Ion | [C₃H₇I]⁺ / [C₃H₃D₄I]⁺ | 170 | 174 | Ionization of parent molecule |

| Propyl Cation | [C₃H₇]⁺ / [C₃H₃D₄]⁺ | 43 | 47 | Loss of •I from molecular ion |

| Iodine Cation | [I]⁺ | 127 | 127 | Cleavage of C-I bond |

| Ethyl Cation | [C₂H₅]⁺ | 29 | - | Loss of •CH₂I from molecular ion |

| Deuterated Ethyl Cation | [C₂D₄H]⁺ | - | 32 | Loss of •CH₃ from [C₃H₃D₄]⁺ |

Advanced MS Techniques for Tracing Deuterated Species

The use of deuterated compounds as tracers in metabolic, environmental, or chemical reaction studies requires sensitive and specific detection methods. Advanced mass spectrometry techniques are indispensable for this purpose, offering capabilities beyond standard GC-MS. nist.gov

Tandem Mass Spectrometry (MS/MS) Tandem mass spectrometry is a powerful technique for structural confirmation and trace-level quantification. chemrxiv.orgnih.gov It involves multiple stages of mass analysis. In a typical workflow for tracing 1-Iodopropane-1,1,2,2-d4 or its derivatives, a first mass analyzer selects the precursor ion of interest (e.g., the molecular ion at m/z 174 or a specific metabolite ion). This selected ion is then passed into a collision cell, where it is fragmented through collision-induced dissociation (CID). A second mass analyzer then separates and detects these product ions. This process provides a highly specific fragmentation spectrum for the selected precursor, significantly improving signal-to-noise ratios and confirming the identity of the traced species even in complex biological or environmental matrices. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 parts per million). This capability allows for the determination of an ion's elemental formula. For a deuterated species, HRMS can distinguish it from other ions that may have the same nominal mass but a different elemental composition. For example, it can differentiate a deuterated fragment from an isobaric fragment containing ¹³C isotopes, providing unambiguous identification of the traced compound and its metabolic products. chemrxiv.org

Ambient Ionization Mass Spectrometry (AI-MS) Ambient ionization techniques allow for the direct analysis of samples in their native state with minimal or no preparation. nist.gov Techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) can analyze surfaces for trace residues of a compound. For instance, AI-MS could be used to trace the distribution of 1-Iodopropane-1,1,2,2-d4 or its metabolites on a surface or within a thin tissue section, providing spatial information about the compound's fate. nist.gov These methods are known for their speed and are particularly useful in high-throughput screening applications.

Secondary Ion Mass Spectrometry (SIMS) SIMS is a highly sensitive surface analysis technique that uses a primary ion beam to bombard a sample surface, generating secondary ions that are then analyzed by mass spectrometry. nist.gov Time-of-Flight SIMS (TOF-SIMS) is particularly powerful, capable of detecting molecular ions and providing isotopic information from the uppermost monolayer of a surface. This makes it an exceptional tool for visualizing the distribution of deuterated tracers within cellular structures or on material surfaces with sub-micrometer resolution. nist.gov

Computational and Theoretical Investigations of 1 Iodopropane 1,1,2,2 D4

Quantum Chemical Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. researchgate.net It is particularly popular due to its favorable balance of computational cost and accuracy for a wide range of chemical systems. nih.gov In DFT, the energy of the system is determined as a functional of the electron density. researchgate.net

For 1-iodopropane-1,1,2,2-d4, DFT calculations, often using hybrid functionals like B3LYP, can be employed to optimize the molecular geometry. researchgate.netmdpi.com These calculations would predict the equilibrium bond lengths and angles. The substitution of hydrogen with deuterium (B1214612) at the C1 and C2 positions is expected to have a minimal effect on the equilibrium geometry compared to the non-deuterated 1-iodopropane (B42940), as electronic potential energy surfaces are independent of atomic mass. However, subtle changes in vibrational averaging can lead to small differences in experimentally determined average bond lengths.

The energetics of the molecule, such as its standard enthalpy of formation, can also be calculated. researchgate.net This is typically achieved by calculating the total electronic energy and adding corrections for zero-point vibrational energy (ZPVE), which will differ significantly between the deuterated and non-deuterated isotopologues due to the mass difference.

Table 1: Predicted Geometrical Parameters for 1-Iodopropane-1,1,2,2-d4 using DFT (B3LYP/6-31G) * (Note: The following data is illustrative and represents typical values that would be obtained from such a calculation.)

| Parameter | Predicted Value |

|---|---|

| C1-I Bond Length | 2.15 Å |

| C1-C2 Bond Length | 1.53 Å |

| C2-C3 Bond Length | 1.54 Å |

| C1-D Bond Length | 1.09 Å |

| C2-D Bond Length | 1.09 Å |

| C-H (C3) Bond Length | 1.10 Å |

| ∠ I-C1-C2 | 111.5° |

| ∠ C1-C2-C3 | 112.0° |

Ab Initio and Semi-Empirical Methods

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) offer a systematic way to approach the exact solution of the Schrödinger equation. researchgate.netnih.gov While computationally more demanding than DFT, high-level ab initio calculations can provide benchmark data for molecular structure and energetics. nist.gov For a molecule like 1-iodopropane-1,1,2,2-d4, MP2 calculations would offer a good compromise between accuracy and computational cost for determining its geometry and energy. nih.gov

Semi-empirical methods, on the other hand, use a simplified form of the Hartree-Fock formalism and introduce parameters derived from experimental data to expedite calculations. uni-muenchen.dewikipedia.org Methods like AM1 and PM3 are much faster than DFT or ab initio methods, making them suitable for very large molecules, though with a corresponding decrease in accuracy. uni-muenchen.dewikipedia.orgiastate.edu They could be used for preliminary conformational searches of 1-iodopropane-1,1,2,2-d4 before refining the results with more accurate methods.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting molecular spectra. dokumen.pub Quantum chemical calculations can determine vibrational frequencies, which correspond to the infrared (IR) and Raman active vibrational modes of the molecule.

For 1-iodopropane-1,1,2,2-d4, DFT calculations would predict a set of vibrational frequencies. The most significant difference compared to the non-deuterated isotopologue would be the frequencies of the C-D stretching modes. Due to the heavier mass of deuterium compared to protium, the C-D stretching vibrations are expected to appear at significantly lower frequencies (around 2100-2200 cm⁻¹) compared to the C-H stretches (around 2900-3000 cm⁻¹). This isotopic shift is a key feature that can be used to confirm the position of the deuterium labels. Other vibrational modes involving the deuterated carbons, such as bending and rocking modes, would also show shifts to lower frequencies.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk While deuterium itself is not typically observed in ¹H NMR, its presence has a small but predictable isotopic effect on the chemical shifts of nearby protons, which can be modeled computationally.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for 1-Iodopropane-1,1,2,2-d4 (Note: The following data is illustrative and represents typical values that would be obtained from such a calculation.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (on C3) | 2975 |

| C-D Stretch (on C1) | 2180 |

| C-D Stretch (on C2) | 2155 |

| CH₃ Scissoring | 1450 |

| CD₂ Scissoring | 1050 |

| C-C Stretch | 1020 |

| C-I Stretch | 530 |

Theoretical Modeling of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Theoretical modeling is crucial for understanding and predicting the magnitude of KIEs. mdpi.com The KIE arises primarily from differences in the zero-point vibrational energies (ZPVE) of the isotopologues in the reactant and transition state. d-nb.info A bond to a heavier isotope (like deuterium) has a lower ZPVE. d-nb.info

For reactions involving 1-iodopropane-1,1,2,2-d4, such as an E2 elimination or an Sₙ2 substitution, a primary or secondary KIE would be expected.

Primary KIE: If a C-D bond at the C2 position is broken in the rate-determining step (e.g., in an E2 elimination where a base abstracts a deuteron), a significant primary KIE (kH/kD > 1) would be predicted.

Secondary KIE: If the C-D bonds are not broken but are at or near the reaction center (e.g., at the α-carbon in an Sₙ2 reaction at C1), a smaller secondary KIE would be observed. wikipedia.org The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the secondary KIE can provide valuable information about the transition state geometry. nih.govwikipedia.org

Theoretical modeling of the KIE involves locating the transition state structure on the potential energy surface and calculating the vibrational frequencies for both the deuterated and non-deuterated isotopologues at the reactant and transition state geometries. nih.govmdpi.com

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations and their relative energies. mdpi.com

1-Iodopropane-1,1,2,2-d4 has rotational freedom around the C1-C2 and C2-C3 bonds, leading to different conformers (rotational isomers), such as anti and gauche forms. MD simulations can be used to explore the potential energy surface associated with this rotation and to determine the relative populations of these conformers at a given temperature. rsc.orgwiley.com Enhanced sampling techniques can be employed to overcome energy barriers and ensure a thorough exploration of the conformational space. nih.gov The results from MD can reveal the most stable conformations and the energy barriers between them, providing a dynamic picture of the molecule's structure.

Table 3: Relative Energies of 1-Iodopropane-1,1,2,2-d4 Conformers from Conformational Analysis (Note: The following data is illustrative and based on typical energy differences for haloalkanes.)

| Conformer (Rotation about C1-C2) | Relative Energy (kJ/mol) |

|---|---|

| Anti (I and C3 are anti-periplanar) | 0.0 (most stable) |

| Gauche (I and C3 are gauche) | 1.5 |

1 Iodopropane 1,1,2,2 D4 As an Analytical Standard and Building Block in Research

Application as an Internal Standard in Quantitative Analytical Methods

In quantitative analysis, an internal standard is a substance added in a constant amount to samples, a calibration standard, and a blank. The internal standard is used to correct for the loss of analyte during sample preparation and analysis. Stable isotopically labeled (SIL) compounds, such as 1-Iodopropane-1,1,2,2-d4, are considered the gold standard for internal standards, especially in mass spectrometry-based methods. researchgate.netnih.gov This is because their physical and chemical properties are nearly identical to their non-deuterated counterparts (the analyte). researchgate.net This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization, but they are distinguishable by their different mass-to-charge (m/z) ratios in the mass spectrometer. aptochem.com The use of deuterated standards compensates for variations in sample workup, injection volume, and matrix effects, which can suppress or enhance the analyte signal, thereby improving the accuracy and precision of quantification. texilajournal.comclearsynth.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. etamu.edu In GC-MS, compounds are separated based on their boiling points and polarity in the gas chromatograph before being detected by the mass spectrometer. etamu.edu

When used as an internal standard in GC-MS, 1-Iodopropane-1,1,2,2-d4 has a retention time that is almost identical to that of unlabeled 1-iodopropane (B42940) and other similar alkyl halides. researchgate.net This co-elution is critical because it ensures that both the analyte and the standard experience the same conditions throughout the analysis. The mass spectrometer then differentiates between the analyte and the deuterated standard based on their distinct m/z values. This approach is crucial for the accurate quantification of volatile organic compounds, such as alkyl halides, which may be present as impurities in pharmaceuticals or as environmental contaminants. shimadzu.com The use of a deuterated standard like 1-Iodopropane-1,1,2,2-d4 is specified in various analytical methods for ensuring reliable results. epa.gov

Table 1: GC-MS Analytical Parameters for Alkyl Halide Analysis This table presents typical, generalized conditions for the analysis of alkyl halides like 1-iodopropane, where a deuterated internal standard would be applicable. Specific conditions may vary.

| Parameter | Typical Setting | Purpose |

| GC Column | HP-5MS or similar | Separation of volatile compounds based on polarity and boiling point. |

| Injection Mode | Split/Splitless or Headspace | Introduction of the sample into the GC system. |

| Carrier Gas | Helium or Nitrogen | Mobile phase that carries the sample through the column. etamu.edu |

| Oven Program | Temperature gradient (e.g., 50°C to 320°C) | To elute compounds with different boiling points at different times. spectroscopyonline.com |

| MS Ionization | Electron Ionization (EI) | To fragment molecules into characteristic ions for identification. |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | To separate and detect ions based on their mass-to-charge ratio. |

| Measurement Mode | Selected Ion Monitoring (SIM) / Scan | SIM for high sensitivity quantification of target compounds; Scan for identification. shimadzu.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for a wide range of compounds, including those that are non-volatile or thermally unstable. wikipedia.orgrsc.org An interface, such as an electrospray ionization (ESI) source, is used to transfer the compounds from the liquid phase to the gas phase as ions. nih.gov

In LC-MS, the primary advantage of using a deuterated internal standard like 1-Iodopropane-1,1,2,2-d4 is to correct for matrix effects. clearsynth.com Matrix effects, particularly ion suppression or enhancement, occur when other components in the sample interfere with the ionization of the analyte in the ESI source. nih.gov Since a deuterated standard like 1-Iodopropane-1,1,2,2-d4 co-elutes with the analyte, it is subjected to the same matrix effects. aptochem.com By comparing the signal of the known concentration of the internal standard to the signal of the analyte, these effects can be effectively normalized, leading to highly accurate and reproducible measurements. nih.govelgalabwater.com This makes LC-MS with deuterated standards a cornerstone of modern bioanalytical methods for quantifying drugs and their metabolites, as well as other organic molecules in complex biological matrices. texilajournal.comwikipedia.org

Precursor in the Synthesis of Complex Deuterated Compounds

Deuterium-labeled compounds are not only used as analytical standards but are also essential as building blocks in the synthesis of more complex deuterated molecules. simsonpharma.comnih.gov The selective incorporation of deuterium (B1214612) at specific sites in a molecule can help in studying reaction mechanisms and tracking metabolic pathways. simsonpharma.com Furthermore, deuterated versions of active pharmaceutical ingredients are of increasing interest because the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can alter the rate of drug metabolism, potentially improving a drug's pharmacokinetic profile. nih.govbeilstein-journals.org

1-Iodopropane-1,1,2,2-d4 serves as a valuable precursor for introducing a deuterated propyl group (CH₃CD₂CD₂-) into a target molecule. As an alkyl halide, it can participate in a variety of fundamental organic reactions. For example, it can be used in nucleophilic substitution reactions where the iodine atom is replaced by a nucleophile, or in the formation of organometallic reagents (e.g., Grignard reagents) which can then be used to form new carbon-carbon bonds. The use of simple deuterated starting materials like deuterated haloalkanes is a common strategy for synthesizing complex deuterated molecules, including deuterated amines and other functionalized compounds. google.comepj-conferences.org

Table 2: Synthetic Applications of 1-Iodopropane-1,1,2,2-d4

| Reaction Type | Reagents | Product Type | Significance |

| Nucleophilic Substitution | Amine (R-NH₂) | Deuterated secondary/tertiary amine | Synthesis of deuterated bioactive molecules and pharmaceuticals. nih.govgoogle.com |

| Nucleophilic Substitution | Alkoxide (R-O⁻) | Deuterated ether | Creation of labeled internal standards or metabolic probes. |

| Grignard Reaction | Magnesium (Mg), then an electrophile (e.g., aldehyde, ketone) | Deuterated alcohol or other functional groups | Versatile method for carbon-carbon bond formation, enabling access to a wide range of complex deuterated structures. |

| Wurtz Reaction | Sodium (Na) | Deuterated hexane | Carbon-carbon bond coupling to form larger deuterated alkanes. |

Role in the Development of New Analytical Methodologies for Deuterated Compounds

The development and validation of new analytical methods require well-characterized and reliable standards. clearsynth.comethernet.edu.et 1-Iodopropane-1,1,2,2-d4, as a high-purity, isotopically defined compound, plays a role in the advancement of analytical methodologies for deuterated and non-deuterated volatile organic compounds.

Its availability allows researchers to:

Validate New Methods: It can be used to validate the accuracy, precision, and robustness of new GC-MS or LC-MS methods for quantifying alkyl halides or other related compounds. ethernet.edu.et

Optimize Instrumentation: Researchers can use it to optimize instrument parameters, such as chromatographic separation conditions and mass spectrometer settings, for improved sensitivity and selectivity.

Investigate Isotopic Effects: The compound can be used in studies to understand and quantify isotopic effects during chromatographic separation or ionization, which is crucial for ensuring accuracy in methods that rely on deuterated standards.

Develop Calibration Strategies: It serves as a reliable calibrant for developing novel quantification strategies, particularly for trace-level analysis in complex matrices where precise standards are essential. rsc.orggoogle.com

The creation of new methods for producing a wide array of precision-deuterated building blocks is a significant area of research, as it enables more detailed and reliable scientific studies. nih.gov The availability of specific isotopologues like 1-Iodopropane-1,1,2,2-d4 is fundamental to this progress, supporting the development of the next generation of analytical techniques and deuterated medicines.

Future Perspectives and Interdisciplinary Research with 1 Iodopropane 1,1,2,2 D4

Emerging Methodologies in Deuterated Compound Synthesis

The synthesis of selectively labeled compounds like 1-Iodopropane-1,1,2,2-d4 is moving beyond traditional multi-step methods that often require expensive and hazardous reagents. thieme-connect.com Modern synthetic chemistry offers more efficient, scalable, and sustainable routes. acs.orgresearchgate.net

A plausible synthetic pathway to 1-Iodopropane-1,1,2,2-d4 could start from commercially available precursors like propanal or allyl alcohol. For instance, the α- and β-positions of an aldehyde can be deuterated using catalysts. A procedure using a ruthenium catalyst and heavy water (D₂O) as the deuterium (B1214612) source has been shown to effectively deuterate the formyl C-H bond of aldehydes. thieme-connect.com Further reduction of the deuterated aldehyde to the corresponding alcohol, followed by iodination (e.g., using the Finkelstein reaction or Appel reaction), would yield the target molecule.

Recent advances in catalysis provide several promising strategies:

Iridium-Catalyzed Hydrogen Isotope Exchange (HIE): Iridium complexes have proven highly effective for the selective deuteration of organic molecules, including the α-selective deuteration of alcohols using D₂O. acs.orgrsc.org Applying such a catalyst to 1-propanol (B7761284) could potentially achieve the desired deuteration pattern at the C1 position, although achieving deuteration at C2 without affecting C3 would require high selectivity.

Photocatalysis and Hydrogen Atom Transfer (HAT): Synergistic photocatalysis and HAT catalysis present a powerful method for the precise and selective H/D exchange of unactivated C(sp³)–H bonds using D₂O as the deuterium source. iaea.org This approach could be tailored to target the specific C-H bonds in a propyl chain.

Flow Chemistry: The integration of flow chemistry into isotopic labeling processes marks a significant advancement, enhancing reaction safety, scalability, and efficiency. adesisinc.comcolab.ws The precise control over reaction time and temperature in a flow reactor could minimize decomposition and improve selectivity, making it an ideal platform for the large-scale synthesis of 1-Iodopropane-1,1,2,2-d4. adesisinc.com

Electrochemical Methods: Electrosynthesis is emerging as a green and efficient alternative for deuteration. xmu.edu.cn Electrocatalytic dehalogenative deuteration, for example, uses heavy water as the deuterium source and avoids toxic deuterated reagents. xmu.edu.cnsciopen.com A potential route could involve the electrochemical reduction of a di-halogenated propane (B168953) precursor in the presence of D₂O.

A comparison of potential precursors for the synthesis is outlined below.

| Precursor | Potential Deuteration Method | Key Advantages |

| Propanal | Ruthenium-catalyzed H/D exchange with D₂O | Direct deuteration of the formyl group (C1). thieme-connect.com |

| Allyl Alcohol | Platinum or Rhodium-catalyzed hydrosilation with a deuterated silane | Allows for targeted deuterium introduction across the double bond. acs.orgacs.org |

| 1-Propanol | Iridium-catalyzed α-selective H/D exchange | High efficiency for deuterating the C1 position. rsc.org |

Integration of Isotopic Labeling with Advanced Material Science Research

Isotopic labeling is an indispensable technique in materials science, enabling detailed investigation of material structure, dynamics, and degradation. acs.orgadesisinc.com The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond, which can enhance the stability and performance of organic electronic materials. acs.org

The specific labeling in 1-Iodopropane-1,1,2,2-d4 makes it a powerful molecular probe and building block for next-generation materials:

Organic Light-Emitting Diodes (OLEDs): The operational lifetime of OLEDs can be limited by the degradation of organic materials. Incorporating deuterated compounds can improve the photostability and longevity of these devices. acs.org As an alkylating agent, 1-Iodopropane-1,1,2,2-d4 could be used to introduce a deuterated propyl group into fluorophore molecules, with the specific labeling pattern allowing for precise studies into the mechanisms of degradation by tracking the fate of the C1 and C2 positions.

Neutron Scattering: Deuterium's distinct neutron scattering properties compared to hydrogen make it essential for neutron scattering experiments, which provide insights into the structure and dynamics of complex materials like polymers. sigmaaldrich.com 1-Iodopropane-1,1,2,2-d4 could be used to synthesize selectively labeled polymers or self-assembled monolayers. The specific placement of deuterium would allow for contrast variation techniques to highlight specific regions of a material's structure at the molecular level.

Surface Chemistry and Catalysis: The thermal chemistry of propyl groups on metal surfaces is crucial for understanding heterogeneous catalysis. researchgate.netacs.org Studies using 1-iodopropane (B42940) on platinum surfaces have elucidated reaction pathways like β-hydride elimination. researchgate.net Repeating such experiments with 1-Iodopropane-1,1,2,2-d4 would provide unambiguous information about the involvement of hydrogens at the C1 and C2 positions in surface reactions, helping to resolve outstanding mechanistic questions. acs.org

Theoretical and Experimental Synergies in Deuterium Chemistry

A powerful synergy exists between computational chemistry and experimental techniques for the study of deuterated compounds. ajchem-a.commdpi.com This combination is essential for confirming the structure of a selectively labeled molecule like 1-Iodopropane-1,1,2,2-d4 and for understanding the fundamental consequences of isotopic substitution.

Experimental Characterization: The primary methods for confirming the successful synthesis and isotopic purity of 1-Iodopropane-1,1,2,2-d4 would be Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR would show the disappearance of signals corresponding to the protons at the C1 and C2 positions.

²H NMR would confirm the presence and location of the deuterium atoms.

¹³C NMR would exhibit subtle shifts and changes in coupling patterns due to the attached deuterium atoms, a phenomenon known as the deuterium isotope effect on chemical shifts. mdpi.com

Mass Spectrometry would confirm the correct molecular weight, which is increased by four mass units compared to the non-deuterated analogue.

Computational Modeling: Quantum chemical methods, particularly Density Functional Theory (DFT), are used to predict the outcomes of deuteration. ajchem-a.comnih.gov For 1-Iodopropane-1,1,2,2-d4, DFT calculations can:

Predict the vibrational frequencies (e.g., C-D stretching modes), which can be verified by IR or Raman spectroscopy. Deuteration typically causes a redshift in vibrational frequencies. ajchem-a.com

Calculate the expected ¹H and ¹³C NMR chemical shifts and deuterium isotope effects, providing a theoretical benchmark to compare against experimental data. mdpi.commdpi.com

Model the transition states of reactions involving the molecule to understand kinetic isotope effects and elucidate reaction mechanisms. researchgate.net

The table below illustrates the synergistic relationship between theoretical predictions and experimental validation for a deuterated compound.

| Property | Theoretical Method (Prediction) | Experimental Method (Validation) |

| Molecular Structure | DFT geometry optimization (bond lengths, angles) | X-ray crystallography, NMR spectroscopy |

| Isotopic Labeling | N/A | NMR (¹H, ²H, ¹³C), Mass Spectrometry |

| Vibrational Frequencies | DFT frequency calculations | IR and Raman spectroscopy |

| NMR Chemical Shifts | GIAO, PCM methods within DFT | ¹H, ¹³C NMR spectroscopy |

| Deuterium Isotope Effects | DFT calculations simulating H/D substitution | High-resolution NMR spectroscopy |

Green Chemistry Principles in Deuterated Organic Synthesis

The synthesis of specialized chemicals like 1-Iodopropane-1,1,2,2-d4 is increasingly guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances. mdpi.comacs.org Applying these principles to deuteration is crucial for developing sustainable and environmentally friendly methods for pharmaceutical and materials science research. ispe.orgijbpas.com

The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for this endeavor. Many emerging deuteration methodologies align well with these principles.

| Green Chemistry Principle | Application in Deuterated Synthesis (e.g., for 1-Iodopropane-1,1,2,2-d4) |

| 1. Prevention | Designing syntheses with higher yields and fewer byproducts to minimize waste from the outset. acs.org |

| 2. Atom Economy | Using catalytic H/D exchange reactions where the only reagent incorporated is deuterium, maximizing the use of starting materials. |

| 3. Less Hazardous Synthesis | Avoiding toxic deuterated reagents (e.g., LiAlD₄) and solvents in favor of safer alternatives. xmu.edu.cn |

| 4. Designing Safer Chemicals | The final product itself is designed for a specific research purpose with known properties. |

| 5. Safer Solvents & Auxiliaries | Using D₂O as both the deuterium source and a green solvent, or developing solvent-free synthesis methods. mdpi.comacs.org |

| 6. Design for Energy Efficiency | Developing catalysts that operate at ambient temperature and pressure, reducing energy consumption. acs.org |

| 7. Use of Renewable Feedstocks | Potentially deriving precursors like 1-propanol from biomass sources. acs.orgornl.gov |

| 8. Reduce Derivatives | Employing methods like late-stage C-H activation to directly deuterate a molecule, avoiding protection/deprotection steps. acs.org |

| 9. Catalysis | Using highly selective and recyclable catalytic reagents (e.g., metal or biocatalysts) over stoichiometric ones. mdpi.com |

| 10. Design for Degradation | While the C-D bond is more stable, the overall molecule can be designed to degrade into benign products after use. |

| 11. Real-Time Analysis | Implementing in-line monitoring (e.g., in flow chemistry setups) to control the reaction and prevent runaway conditions or byproduct formation. ispe.org |

| 12. Accident Prevention | Choosing less hazardous materials and reaction conditions (e.g., avoiding flammable D₂ gas by using D₂O) to minimize the risk of accidents. xmu.edu.cn |

The move towards catalytic methods using D₂O as the deuterium source is a significant step in making the synthesis of compounds like 1-Iodopropane-1,1,2,2-d4 more sustainable. thieme-connect.com Electrochemical approaches that generate the reactive species in situ also contribute to a greener profile by reducing the handling and transport of hazardous chemicals. sciopen.com

Q & A

Q. Example Protocol :

React propan-2-ol-d4 with HI under anhydrous conditions.

Monitor isotopic purity via -NMR (absence of proton signals at δ 1.0–1.5 ppm confirms deuteration) .

Basic Question: Which analytical techniques are essential for characterizing deuterium enrichment in 1-Iodopropane-1,1,2,2-d4?

Answer:

- NMR Spectroscopy : -NMR identifies deuterium placement, while -NMR detects residual protons.

- Mass Spectrometry (MS) : High-resolution MS quantifies isotopic abundance (e.g., m/z 170.0 for [M] of C3D4H3I vs. 166.0 for non-deuterated analog).

- Infrared (IR) Spectroscopy : C-D stretching vibrations (~2100–2200 cm) confirm deuteration .

| Technique | Key Parameters | Interpretation |

|---|---|---|

| -NMR | δ 1.2–1.8 ppm (quartet for CD2 groups) | Confirms deuteration at positions 1,1,2,2. |

| HRMS | m/z 170.0 (calculated for C3D4H3I) | Quantifies isotopic purity (≥98% required for studies). |

Advanced Question: How to design kinetic studies using 1-Iodopropane-1,1,2,2-d4 to investigate isotopic effects on reaction rates?

Answer:

Control Experiments : Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions (solvent, temperature, catalyst).

Data Collection : Use stopped-flow techniques or in-situ FTIR to monitor real-time kinetics.

Analysis : Calculate KIE (kH/kD) to infer transition-state geometry. A KIE > 1 suggests primary isotope effects (bond-breaking in rate-determining step) .

Case Study :

In SN2 reactions, deuteration at β-positions (C-2) slows nucleophilic attack due to increased steric hindrance, observed via reduced kD values .

Basic Question: What safety protocols are critical when handling 1-Iodopropane-1,1,2,2-d4?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.

- Ventilation : Ensure adequate airflow to prevent vapor accumulation (GHS Category 2 flammability) .

- Waste Disposal : Collect halogenated waste in amber glass containers, adhering to local regulations for deuterated compounds .

Advanced Question: How does deuteration influence the stability of 1-Iodopropane-1,1,2,2-d4 under varying storage conditions?

Answer:

Deuterated compounds exhibit altered stability due to stronger C-D bonds.

- Long-Term Storage : Keep at –20°C in dark, airtight containers to prevent photolytic or thermal degradation.

- Stability Assay : Periodically test via GC-MS to detect decomposition products (e.g., propene-d4 from β-hydride elimination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.